Metosulam

Description

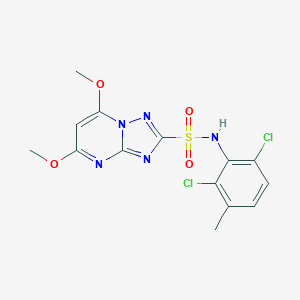

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N5O4S/c1-7-4-5-8(15)12(11(7)16)20-26(22,23)14-18-13-17-9(24-2)6-10(25-3)21(13)19-14/h4-6,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHPMIFEKOFHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047544 | |

| Record name | Metosulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metosulam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.2 mg/mL at 20 °C | |

| Record name | Metosulam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

139528-85-1 | |

| Record name | Metosulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139528-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metosulam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139528851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metosulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOSULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38SY84A64X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metosulam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 226 °C | |

| Record name | Metosulam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Metosulam on Acetolactate Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metosulam is a triazolopyrimidine sulfonanilide herbicide that effectively controls a broad spectrum of weeds.[1] Its mode of action is the specific inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is pivotal in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and overall plant growth.[1][4] As this pathway is absent in animals, ALS inhibitors like this compound exhibit low mammalian toxicity, making them valuable agricultural tools.[5] This guide provides a detailed technical overview of the mechanism of action of this compound on acetolactate synthase, focusing on its inhibition kinetics, binding interactions, and the experimental protocols used for its characterization.

This compound's Inhibition of Acetolactate Synthase: A Quantitative Perspective

This compound is a potent inhibitor of acetolactate synthase. Its efficacy is demonstrated by low inhibition constants (Ki) and 50% inhibitory concentrations (IC50). The inhibition of ALS by triazolopyrimidine herbicides, the class to which this compound belongs, has been described as a mixed-type inhibition with respect to the substrate pyruvate (B1213749).

Table 1: Quantitative Inhibition Data for this compound against Acetolactate Synthase

| Species | Enzyme Form | Inhibition Parameter | Value (nM) | Reference(s) |

| Aspergillus fumigatus | Wild-Type | Ki | 1.4 ± 0.2 | [6] |

| Candida albicans | Wild-Type | Ki | ~3.6 | |

| Arabidopsis thaliana | W574L Mutant | Ki | >10,000 |

The Molecular Basis of this compound's Action: Binding Site Interactions

The specific and potent inhibition of ALS by this compound is attributed to its precise interactions with the amino acid residues lining the herbicide-binding pocket of the enzyme. The crystal structure of this compound in complex with Candida albicans acetohydroxyacid synthase (PDB ID: 6DER) provides critical insights into these interactions.[6]

This compound binds in a channel that leads to the active site, thereby preventing the substrate from accessing the catalytic machinery.[7] The triazolopyrimidine moiety of this compound is positioned deep within the binding pocket, forming key interactions with the surrounding amino acid residues.

Key Interacting Residues in Candida albicans AHAS (PDB: 6DER):

A detailed analysis of the crystal structure reveals several amino acid residues that form close contacts with the this compound molecule. These interactions, which include hydrogen bonds and van der Waals forces, are crucial for the stable binding of the inhibitor. The specific residues and their distances to the this compound molecule are outlined below.

-

Hydrogen Bonds: Specific polar contacts between this compound and the enzyme contribute significantly to its binding affinity.

-

Hydrophobic Interactions: Non-polar residues in the binding pocket create a hydrophobic environment that accommodates the aromatic rings of this compound, further stabilizing the complex.

Mutations in the genes encoding for ALS can lead to amino acid substitutions in the herbicide-binding site, which can significantly reduce the binding affinity of this compound and confer resistance.[8] For example, the W574L mutation in Arabidopsis thaliana ALS dramatically increases the Ki value for this compound, rendering the herbicide ineffective.

Signaling Pathway of ALS Inhibition and its Consequences

The inhibition of acetolactate synthase by this compound initiates a cascade of events within the plant, ultimately leading to its death. The primary mechanism is the depletion of branched-chain amino acids, which are vital for protein synthesis and cell division.

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro assessment of this compound's inhibitory effect on acetolactate synthase.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines the procedure for determining the IC50 value of this compound against ALS extracted from plant or fungal sources.

Materials:

-

Plant or fungal tissue

-

Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM EDTA, 10 mM cysteine, 10% (v/v) glycerol

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 10 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate (TPP), 10 µM FAD

-

Substrate Solution: 100 mM sodium pyruvate in assay buffer

-

This compound stock solution in a suitable solvent (e.g., DMSO) and serial dilutions

-

Stopping Solution: 3 N H2SO4

-

Colorimetric Reagents:

-

Creatine (B1669601) solution (0.5% w/v in water)

-

α-Naphthol solution (5% w/v in 2.5 N NaOH, freshly prepared)

-

-

Microplate reader or spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude ALS enzyme extract.

-

-

Assay Procedure:

-

In a microplate well or microcentrifuge tube, combine 50 µL of the enzyme extract with 50 µL of the appropriate this compound dilution (or assay buffer for the control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 100 µL of the pyruvate substrate solution.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

-

Colorimetric Detection (Voges-Proskauer Reaction):

-

Stop the reaction by adding 50 µL of 3 N H2SO4. This also initiates the decarboxylation of acetolactate to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

-

Add 100 µL of the creatine solution to each well.

-

Add 100 µL of the freshly prepared α-naphthol solution.

-

Incubate at room temperature for 30 minutes to allow for color development.

-

Measure the absorbance of the resulting colored complex at 530 nm.

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the curve using non-linear regression analysis.

-

Conclusion

This compound is a highly effective inhibitor of acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids in plants and microorganisms. Its potent inhibitory activity is a result of its specific binding to the herbicide-binding pocket of the enzyme, which blocks substrate access and disrupts the catalytic cycle. Understanding the detailed mechanism of action, including the quantitative aspects of inhibition and the specific molecular interactions, is crucial for the development of new and more effective herbicides and for managing the evolution of herbicide resistance in weed populations. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other ALS inhibitors.

References

- 1. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 2. iris.cnr.it [iris.cnr.it]

- 3. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 4. ebi.ac.uk [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structural basis of resistance to herbicides that target acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Metosulam

An In-depth Technical Guide to the Chemical Structure and Properties of Metosulam

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, toxicology, and analytical methodologies related to the herbicide this compound. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Identity and Structure

This compound is a selective, systemic herbicide belonging to the triazolopyrimidine sulfonamide class of chemicals.[1][2] It is primarily used for the control of broadleaf weeds.[3]

-

IUPAC Name: N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-[1][3]triazolo[1,5-a]pyrimidine-2-sulfonamide[1][2]

-

Synonyms: DE-511, TACCO[1]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source |

| IUPAC Name | N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-[1][3]triazolo[1,5-a]pyrimidine-2-sulfonamide | [1][2] |

| CAS Number | 139528-85-1 | [1][4] |

| Molecular Formula | C₁₄H₁₃Cl₂N₅O₄S | [1][4] |

| Molecular Weight | 418.26 g/mol | [4] |

| Canonical SMILES | CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)OC)OC)Cl | [1][6] |

| InChIKey | VGHPMIFEKOFHHQ-UHFFFAOYSA-N | [1][2][6] |

Physicochemical Properties

This compound is a solid substance under standard conditions.[1] Its properties, such as solubility and lipophilicity, are crucial for its environmental fate and biological activity.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Physical Description | Solid | [1][7] |

| Melting Point | 224 - 226 °C | [1] |

| XLogP3-AA | 3.2 | [1][7] |

| log Pow (at pH 7) | 2.46 | [8] |

| Water Solubility | Data not readily available | |

| pKa | Data not readily available |

Mechanism of Action

This compound functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[6] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[6][9] The inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death. This mechanism provides selectivity as the AHAS enzyme is not present in animals.[7]

Caption: Mechanism of action of this compound via inhibition of the AHAS enzyme.

Toxicology Summary

Toxicological studies have been conducted to assess the safety profile of this compound. It is classified as having low acute toxicity via oral, dermal, and inhalation routes.[8]

Table 3: Summary of Toxicological Endpoints for this compound

| Endpoint | Result | Classification | Source |

| Acute Oral Toxicity | Low toxicity | Category IV | [8] |

| Acute Dermal Toxicity | Low toxicity | Category III | [8] |

| Acute Inhalation Toxicity | Harmful if inhaled (LC50 (Rat) > 4.08 mg/l) | Category IV | [8] |

| Skin Irritation | Non-irritant | Category IV | [8] |

| Eye Irritation | May cause eye irritation | Category IV | [8] |

| Dermal Sensitization | Non-sensitizing | - | [8] |

| Carcinogenicity | Suspected of causing cancer | Category 2 | [8] |

| Reproductive Toxicity | Did not cause reproductive toxicity in a two-generation rat study. | - | [8] |

| Developmental Toxicity | Did not cause developmental toxicity in rats and rabbits. | - | [8] |

Metabolism

The environmental and biological degradation of this compound involves metabolic transformation. Known environmental transformation products include 7-OH-metosulam (M2), 5-OH-metosulam (M3), and ATSA (M1).[1] In rats, metabolism studies of the related compound diclosulam (B129774) showed that major metabolites included hydroxylated forms and their N-acetyl cysteine conjugates, which were excreted in feces and urine.[10] The metabolic pathway for triazolopyrimidine sulfonanilide herbicides like florasulam (B129761) in wheat involves hydroxylation of the aniline (B41778) ring followed by glucose conjugation.[11]

Caption: Postulated metabolic pathway of this compound in biological systems.

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound involves a multi-step process:[6]

-

Preparation of the Triazolopyrimidine Core: This heterocyclic intermediate is formed through cyclization reactions that typically involve hydrazines and carboxylic acid derivatives.

-

Sulfonamide Formation: The triazolopyrimidine core is then reacted with a sulfonyl chloride derivative (N-(2,6-dichloro-3-methylphenyl)sulfamoyl chloride) to introduce the sulfonamide functional group.

-

Reaction Conditions: These reactions are generally performed in organic solvents like acetonitrile (B52724) or dichloromethane (B109758) under controlled temperature and pH to ensure high yield and purity.[6]

-

Purification: The final crude product is purified using methods such as crystallization or solvent extraction to achieve the desired purity.[6]

Analytical Method for Quantification

The quantification of triazolopyrimidine herbicides like this compound in various matrices (e.g., soil, water, plant tissue) is typically performed using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.[11][12][13]

Protocol: Quantification of this compound in Wheat Samples using LC-MS/MS

This protocol is adapted from established methods for related sulfonanilide herbicides.[13][14]

-

Sample Preparation (QuEChERS Method):

-

Homogenize 5 g of the wheat sample.

-

Add 10 mL of acetonitrile and 100 µL of formic acid to a 50 mL centrifuge tube containing the sample.

-

Vortex for 1 minute to ensure thorough mixing.

-

Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 25 mg PSA, 25 mg C18).[14]

-

Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm).[14]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).[14]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound to ensure accurate quantification.

-

-

-

Quantification:

-

Prepare matrix-matched calibration standards to compensate for matrix effects.[14]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Caption: General workflow for the analysis of this compound residues.

References

- 1. This compound | C14H13Cl2N5O4S | CID 86422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. CAS 139528-85-1: this compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. achemtek.com [achemtek.com]

- 6. This compound (Ref: XDE 511) [sitem.herts.ac.uk]

- 7. Buy this compound | 139528-85-1 [smolecule.com]

- 8. resources.bayer.com.au [resources.bayer.com.au]

- 9. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Uptake, translocation and metabolism of the herbicide florasulam in wheat and broadleaf weeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ppqs.gov.in [ppqs.gov.in]

- 13. ijmret.org [ijmret.org]

- 14. Easy and effective analytical method of carbendazim, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Degradation Pathway of Metosulam in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metosulam (N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide) is a triazolopyrimidine sulfonanilide herbicide. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its environmental impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge on this compound's degradation, focusing on its breakdown products, the mechanisms involved, and the analytical methodologies used for its study.

Core Degradation Pathways

The environmental degradation of this compound proceeds through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation. These processes transform the parent molecule into various metabolites, ultimately leading to its dissipation from the environment.

Identified Metabolites

To date, three primary environmental transformation products of this compound have been identified[1]:

-

7-OH-metosulam (M2): N-(2,6-dichloro-3-methylphenyl)-5-methoxy-7-hydroxy-[1][3]triazolo[1,5-a]pyrimidine-2-sulfonamide

-

5-OH-metosulam (M3): N-(2,6-dichloro-3-methylphenyl)-5-hydroxy-7-methoxy-[1][3]triazolo[1,5-a]pyrimidine-2-sulfonamide

-

ATSA (M1): Aminosulfonyl triazolopyrimidine

The formation of the hydroxylated metabolites, 7-OH-metosulam and 5-OH-metosulam, suggests that hydroxylation is a key initial step in the degradation pathway. The formation of ATSA indicates the cleavage of the sulfonamide bridge, a common degradation mechanism for sulfonylurea and related herbicides[4].

Degradation in Soil

The degradation of this compound in soil is a critical aspect of its environmental fate, influencing its persistence and potential for leaching.

Soil Degradation Kinetics

The persistence of a pesticide in soil is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The reported aerobic soil metabolism DT50 for this compound is approximately 38.4 days . This value indicates a moderate persistence in the soil environment.

Table 1: Soil Degradation Data for this compound

| Parameter | Value | Reference |

| Aerobic Soil Metabolism DT50 | 38.4 days | AERU Pesticide Properties Database |

Note: DT50 values can vary depending on soil type, temperature, moisture, and other environmental factors.

Factors Influencing Soil Degradation

Several factors can influence the rate of this compound degradation in soil:

-

Microbial Activity: Microbial degradation is a major pathway for the dissipation of many herbicides, including those in the sulfonylurea and triazolopyrimidine classes[4][5]. The presence of a diverse and active microbial community can significantly accelerate the breakdown of this compound.

-

Soil Type and Organic Matter: Soil composition, particularly organic matter content, can affect pesticide availability and degradation rates. Organic matter can adsorb pesticides, potentially reducing their availability for microbial degradation but also providing a habitat for microbial populations[6].

-

Temperature: Temperature affects the rate of both microbial metabolism and chemical reactions. Generally, higher temperatures increase the rate of degradation[2][6].

-

Moisture: Soil moisture is essential for microbial activity and can also influence chemical processes like hydrolysis[6].

Degradation in Water

The fate of this compound in aquatic environments is governed by hydrolysis and photolysis.

Hydrolysis

Photolysis

Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. It can be a significant degradation pathway for pesticides present in the upper layers of water bodies or on soil surfaces[9][10]. The rate of photolysis depends on the light absorption properties of the molecule and the intensity of solar radiation.

Proposed Degradation Pathway

Based on the identified metabolites, a plausible degradation pathway for this compound can be proposed. The initial steps likely involve the hydroxylation of the pyrimidine (B1678525) ring to form 7-OH-metosulam and 5-OH-metosulam. Subsequent degradation could involve the cleavage of the sulfonamide bridge to form ATSA. Further breakdown of these metabolites would lead to smaller, more polar molecules, and ultimately to mineralization (conversion to CO2, water, and inorganic ions).

Figure 1: Proposed degradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols are essential for accurately assessing the degradation of this compound. The following sections outline general methodologies based on standard regulatory guidelines that can be adapted for this compound-specific studies.

Aerobic Soil Metabolism Study (Adapted from OECD 307)

This study aims to determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Figure 2: Workflow for an aerobic soil metabolism study.

Methodology:

-

Soil Selection and Preparation: Select representative agricultural soils. Air-dry the soil and sieve it. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Application of Test Substance: Apply radiolabeled ([14C]) this compound to the soil at a concentration relevant to its agricultural use.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture level. Maintain aerobic conditions by ensuring adequate air exchange.

-

Sampling and Extraction: At various time intervals, collect soil samples and extract the residues using an appropriate solvent system (e.g., acetonitrile (B52724)/water).

-

Analysis: Analyze the extracts using Liquid Scintillation Counting (LSC) to determine the total radioactive residue. Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its degradation products.

-

Data Analysis: Determine the dissipation half-life (DT50) of this compound and the formation and decline kinetics of its metabolites.

Hydrolysis Study (Adapted from OECD 111)

This study evaluates the abiotic degradation of this compound in water at different pH levels.

Methodology:

-

Buffer Solutions: Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

-

Application: Add a known concentration of this compound to each buffer solution.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: At specified time intervals, take aliquots from each solution and analyze them directly by LC-MS/MS to determine the concentration of this compound and any hydrolysis products.

-

Data Analysis: Calculate the first-order rate constants and half-lives for the hydrolysis of this compound at each pH.

Photolysis Study (Adapted from OECD 316)

This study investigates the degradation of this compound in water and on soil surfaces when exposed to light.

Methodology:

-

Sample Preparation:

-

Aqueous Photolysis: Prepare a solution of this compound in sterile, buffered water.

-

Soil Surface Photolysis: Apply a thin layer of soil to a plate and treat it with a solution of this compound.

-

-

Irradiation: Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Run parallel control samples in the dark.

-

Sampling and Analysis: At various time points, collect samples and analyze them by LC-MS/MS to measure the concentrations of this compound and its photoproducts.

-

Data Analysis: Calculate the photolysis rate constants and half-lives. The quantum yield can also be determined to predict photolysis rates under different light conditions.

Analytical Methods

The accurate quantification of this compound and its metabolites is essential for degradation studies.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of this compound and its polar metabolites due to its high sensitivity and selectivity[11].

Table 2: General LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Conditions |

| Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile with formic acid |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Note: Specific parameters such as MRM transitions and collision energies need to be optimized for this compound and each of its metabolites.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA has been developed as a rapid and cost-effective screening method for this compound in soil and water samples[1]. This immunoassay shows cross-reactivity with the 5-OH and 7-OH metabolites, which should be considered when interpreting results.

Data Summary

The following tables summarize the available quantitative data on this compound and its metabolites.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H13Cl2N5O4S |

| Molecular Weight | 418.3 g/mol |

| Water Solubility | 0.2 mg/mL at 20 °C |

| LogP | 3.08 |

Source: PubChem CID 86422[1]

Table 4: Identified Metabolites of this compound

| Metabolite ID | Name | Chemical Formula |

| M1 | ATSA | Not specified |

| M2 | 7-OH-metosulam | C14H13Cl2N5O5S |

| M3 | 5-OH-metosulam | C14H13Cl2N5O5S |

Source: PubChem CID 86422[1]

Conclusion

The degradation of this compound in soil and water involves multiple pathways, leading to the formation of hydroxylated and sulfonamide-cleaved metabolites. While the primary degradation products have been identified, further research is needed to fully elucidate the complete degradation pathway, including the kinetics of metabolite formation and decline under various environmental conditions. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies, which are essential for a comprehensive environmental risk assessment of this compound.

References

- 1. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. soilphysics.okstate.edu [soilphysics.okstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Soil metabolism of [14C]methiozolin under aerobic and anaerobic flooded conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aerobic metabolism of diclosulam on U.S. and South American soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. edepot.wur.nl [edepot.wur.nl]

Environmental fate and mobility of Metosulam

An In-Depth Technical Guide to the Environmental Fate and Mobility of Metosulam

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (IUPAC name: N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide) is a selective, post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide family.[4][5] It is utilized for the control of a wide spectrum of broadleaf weeds in cereal crops and maize.[1][4] The herbicidal mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids in susceptible plants.[1][6] Given its application directly to the agricultural environment, a thorough understanding of its environmental fate—encompassing its persistence, degradation pathways, and mobility in soil and water—is essential for assessing its ecological impact and ensuring its safe use.

This technical guide provides a comprehensive overview of the environmental behavior of this compound. It summarizes key physicochemical properties, details its degradation through abiotic and biotic pathways, and examines its mobility in terrestrial environments. The guide includes summaries of quantitative data, detailed descriptions of standard experimental protocols, and visualizations of key processes to support environmental risk assessment and research.

Physicochemical Properties of this compound

The environmental transport and fate of a pesticide are fundamentally governed by its physicochemical properties. These characteristics influence its solubility in water, potential for volatilization, and its partitioning behavior between soil, water, and air. The key properties of this compound are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Registry Number | 139528-85-1 | [1] |

| Molecular Formula | C₁₄H₁₃Cl₂N₅O₄S | [7] |

| Molecular Weight | 418.26 g/mol | [8] |

| Vapor Pressure | 4 x 10⁻¹³ Pa (at 25°C) | [1] |

| Water Solubility (20°C) | 100 mg/L (at pH 5.0)700 mg/L (at pH 7.0)5600 mg/L (at pH 9.0) | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 0.9778 | [1] |

| Log Kₒc (Soil Organic Carbon-Water (B12546825) Partition Coeff.) | 2.39 (Kₒc ≈ 245 L/kg) | [9] |

Environmental Fate and Dissipation

The fate of this compound in the environment is determined by a combination of degradation (transformation) and transport processes. Degradation involves the breakdown of the parent molecule through chemical and biological actions, while transport processes, like leaching, dictate its movement within and between environmental compartments.

Degradation Pathways

Degradation is a critical factor in determining the persistence of this compound in the environment. It occurs through both abiotic (non-biological) and biotic (microbial) processes.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of this compound to hydrolysis is pH-dependent. One study reports a hydrolysis half-life (DT₅₀) of 31.7 days at pH 7 and 25°C.[10]

Photolysis (or photodegradation) is the breakdown of molecules by light, primarily sunlight. This process can be a significant route of dissipation for herbicides present on soil surfaces or in clear, shallow waters. The summer photolysis half-life for this compound has been estimated at 4.2 days.[11]

| Degradation Process | Half-life (DT₅₀) / Rate | Conditions | Source(s) |

| Hydrolysis | 31.7 days | pH 7, 25°C | [10] |

| Aqueous Photolysis | 4.2 days | Summer sunlight conditions | [11] |

The primary route for the degradation of this compound in the terrestrial environment is through microbial metabolism.[4] Studies have shown that this compound has a short to moderate persistence in soil. Laboratory studies under aerobic conditions indicate an average half-life (DT₅₀) of 6 days, with a range of <1 to 11 days.[4] Under field conditions, the average DT₅₀ was found to be 20 days, with other studies reporting a range of 6 to 47 days.[4][12]

| Medium | Half-life (DT₅₀) / Rate | Conditions | Source(s) |

| Aerobic Soil (Lab) | Average 6 days (Range: <1 - 11 days) | Laboratory incubation | [4] |

| Aerobic Soil (Field) | Average 20 days (Range: 6 - 47 days) | Field dissipation studies | [4][12] |

The degradation of this compound in soil proceeds through demethylation and the opening of the pyrimidine (B1678525) ring, leading to the formation of several metabolites.[12] The major degradation product identified is 5-amino-N-(2,6-dichloro-3-methylphenyl)-1H-1,2,4-triazole-3-sulfonamide (ATSA) .[12] Other intermediate metabolites include 5-hydroxy- and 7-hydroxythis compound.[12]

Figure 1: Simplified aerobic soil degradation pathway of this compound.

Environmental Mobility

The mobility of this compound in soil determines its potential to move from the point of application into water bodies, particularly groundwater. Mobility is primarily influenced by its water solubility and its tendency to adsorb to soil particles.

The adsorption of pesticides to soil organic carbon and clay particles reduces their concentration in the soil solution, thereby limiting their movement. This behavior is quantified by the soil organic carbon-water partition coefficient (Kₒc). A higher Kₒc value indicates stronger binding and lower mobility. This compound has a reported Log Kₒc of 2.39, which corresponds to a Kₒc value of approximately 245 L/kg.[9]

| Mobility Parameter | Value | Interpretation | Source(s) |

| Log Kₒc | 2.39 | Moderate Adsorption | [9] |

| Kₒc | ~245 L/kg | Moderate Mobility | [9] |

| GUS Index | 2.83 | High Leachability Potential | [6] |

The potential for a pesticide to leach into groundwater is often estimated using the Groundwater Ubiquity Score (GUS), which integrates data on persistence (half-life) and mobility (Kₒc). The GUS index for this compound is calculated to be 2.83, which classifies it as having a high potential for leaching.[6][13] This suggests that under conditions of high rainfall or irrigation on soils with low organic matter, this compound may have the potential to move through the soil profile.

Standard Experimental Protocols

The data presented in this guide are typically generated using standardized laboratory procedures, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that data are reliable and comparable across different studies.

Hydrolysis as a Function of pH (OECD Guideline 111)

This test determines the rate of abiotic hydrolysis of a chemical in sterile aqueous buffer solutions at environmentally relevant pH values (typically 4, 7, and 9).[1][3][6]

-

Preparation: Sterile aqueous buffer solutions of pH 4, 7, and 9 are prepared. The test substance (radiolabeled or non-labeled) is added to these solutions at a concentration not exceeding half its water solubility.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for a preliminary test) for a set period.[3]

-

Sampling: Aliquots are taken at various time intervals.

-

Analysis: Samples are analyzed using a suitable method (e.g., High-Performance Liquid Chromatography - HPLC) to determine the concentration of the parent substance and any significant hydrolysis products.

-

Kinetics: The rate of hydrolysis is determined, and the degradation half-life (DT₅₀) is calculated assuming first-order kinetics.

Aerobic Soil Metabolism (OECD Guideline 307)

This guideline is used to determine the rate and pathway of biodegradation in soil under aerobic conditions.[2][14][15]

-

Soil Selection: Representative agricultural soils are collected, sieved (2 mm), and characterized (e.g., texture, pH, organic carbon content).

-

Test Substance Application: The test substance, typically ¹⁴C-radiolabeled for accurate mass balance, is applied uniformly to the soil samples.

-

Incubation: The treated soil samples are incubated in the dark in flow-through systems or biometer flasks at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).[15]

-

Trapping Volatiles: A stream of air is passed through the system to maintain aerobic conditions. Evolved ¹⁴CO₂ (indicating mineralization) and other volatile organic compounds are captured in appropriate traps.

-

Sampling and Extraction: Duplicate soil samples are removed at predetermined intervals over a period of up to 120 days.[15] Samples are extracted using appropriate solvents.

-

Analysis: The extracts are analyzed (e.g., by HPLC with radiodetection) to quantify the parent compound and metabolites. The non-extractable (bound) residues are quantified by combustion analysis of the extracted soil.

-

Data Evaluation: A mass balance is calculated at each sampling interval. The rates of degradation of the parent compound and the formation and decline of major metabolites are determined to calculate their respective DT₅₀ values.

Figure 2: Experimental workflow for an Adsorption-Desorption study (OECD 106).

Adsorption-Desorption Using Batch Equilibrium (OECD Guideline 106)

This method measures a chemical's adsorption to and desorption from various soils, which is used to determine the Kₑ, Kₒc, and Freundlich adsorption coefficients.[9][16]

-

Soil and Solution Preparation: A minimum of five different soil types are used.[16] The soils are air-dried and sieved. An aqueous solution of 0.01 M calcium chloride is used to prepare a range of test substance concentrations.

-

Adsorption Phase: Known masses of soil are added to known volumes of the test solutions in centrifuge tubes. The suspensions are agitated (e.g., shaken) at a constant temperature until equilibrium is reached (determined in a preliminary kinetics test).

-

Equilibrium and Analysis: After equilibration, the solid and liquid phases are separated by centrifugation. The concentration of the test substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by subtracting the final aqueous concentration from the initial concentration.

-

Desorption Phase: The supernatant is removed and replaced with a fresh pesticide-free 0.01 M CaCl₂ solution. The suspension is re-equilibrated as in the adsorption phase. The amount of test substance desorbed back into the solution is then quantified.

-

Calculations: The results are used to calculate the adsorption (Kₑ) and desorption (Kₑₑₛ) distribution coefficients. Normalizing Kₑ to the organic carbon content of the soils yields the Kₒc value.

Figure 3: Logical relationships influencing the environmental fate of this compound.

Conclusion

The environmental fate of this compound is characterized by a combination of moderate persistence and high mobility potential. Its primary route of dissipation is microbial degradation in soil, with laboratory half-lives averaging around 6 days and field half-lives averaging 20 days.[4] Abiotic processes such as photolysis can also contribute to its breakdown, particularly on soil surfaces.[11]

Despite its relatively rapid degradation, the physicochemical properties of this compound, including its water solubility and moderate Kₒc value of ~245 L/kg, result in a GUS score that indicates a high potential for leaching.[6][9] This suggests that in vulnerable scenarios, such as coarse-textured soils with low organic matter combined with significant rainfall or irrigation events, there is a potential for this compound to move through the soil profile and reach groundwater. A comprehensive risk assessment should therefore consider both its degradation rate and its mobility characteristics in relation to specific local soil and climatic conditions.

References

- 1. This compound | 139528-85-1 [chemicalbook.com]

- 2. lgcstandards.com [lgcstandards.com]

- 3. PPDB Herbicide Index [sitem.herts.ac.uk]

- 4. caws.org.nz [caws.org.nz]

- 5. bcpc.org [bcpc.org]

- 6. This compound (Ref: XDE 511) [sitem.herts.ac.uk]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. This compound [flavscents.com]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. pic.int [pic.int]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. OSU Extension Pesticide Properties Database [npic.orst.edu]

- 14. PPDB A to Z Index [sitem.herts.ac.uk]

- 15. tamucc-ir.tdl.org [tamucc-ir.tdl.org]

- 16. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Herbicidal Activity Spectrum of Metosulam Against Broadleaf Weeds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metosulam is a selective, post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide family of chemistry. It is primarily utilized for the control of a wide spectrum of broadleaf weeds in various cropping systems. The mode of action of this compound is the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides a comprehensive overview of the herbicidal activity of this compound, including its efficacy against key broadleaf weed species, detailed experimental protocols for its evaluation, and an in-depth look at its mechanism of action.

Herbicidal Activity Spectrum

This compound exhibits a broad spectrum of activity against numerous economically important broadleaf weeds. Its efficacy is influenced by factors such as weed species, growth stage at the time of application, application rate, and environmental conditions. The following tables summarize the herbicidal efficacy of this compound against a range of broadleaf weeds, with data compiled from various field and greenhouse studies.

Table 1: Efficacy of this compound against Key Broadleaf Weed Species

| Weed Species | Common Name | Growth Stage at Application | Application Rate (g a.i./ha) | % Control | Reference |

| Amaranthus retroflexus | Redroot Pigweed | 2-4 leaf | 5 - 10 | 85 - 95 | [1][2] |

| Chenopodium album | Common Lambsquarters | 2-6 leaf | 5 - 10 | 80 - 90 | [1] |

| Ambrosia artemisiifolia | Common Ragweed | 2-4 leaf | 7.5 - 15 | 70 - 85 | [3][4] |

| Solanum nigrum | Black Nightshade | 2-4 leaf | 7.5 - 15 | 75 - 88 | [5] |

| Polygonum persicaria | Ladysthumb | 2-4 leaf | 5 - 10 | 80 - 92 | [6] |

| Stellaria media | Common Chickweed | Pre-flowering | 5 - 7.5 | 90 - 98 | [6] |

| Galium aparine | Cleavers | 2-3 whorls | 7.5 - 15 | 75 - 85 | [7] |

| Brassica kaber | Wild Mustard | 2-6 leaf | 5 - 10 | 90 - 100 | [6] |

| Raphanus raphanistrum | Wild Radish | 2-6 leaf | 2.5 - 7.5 | 95 - 100 | [8][9] |

| Sinapis arvensis | Wild Mustard | 2-6 leaf | 5 - 10 | 90 - 100 | [6] |

| Amsinckia calycina | Yellow Burr-weed | 2-10 leaf | 5 | 90 - 100 | |

| Galium tricornutum | Three-horned Bedstraw | 2-4 whorl | 5 | Suppression | |

| Emex australis | Three-cornered Jack | 2-10 leaf | 5 | Suppression | [10] |

Note: Efficacy can vary based on environmental conditions and the presence of herbicide-resistant biotypes. The addition of adjuvants, such as non-ionic surfactants or crop oil concentrates, is often recommended to enhance uptake and efficacy.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

This compound is a potent inhibitor of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[11] This enzyme catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[12] Inhibition of ALS leads to a rapid depletion of these vital amino acids, which are necessary for protein synthesis and overall plant growth.[13] The subsequent metabolic disruption results in the cessation of cell division in the meristematic regions of the plant, leading to growth inhibition, chlorosis, necrosis, and eventual plant death.[11][14]

The downstream effects of branched-chain amino acid starvation are multifaceted and contribute to the overall phytotoxicity of this compound. These include:

-

Induction of Proteolytic Pathways: The deficiency in essential amino acids can trigger protein degradation pathways as the plant attempts to remobilize nitrogen and carbon resources.[15]

-

Disruption of Cellular Redox Homeostasis: Imbalances in amino acid metabolism can affect the cellular redox state, potentially leading to oxidative stress.[16]

-

Accumulation of Secondary Metabolites: The blockage of primary metabolic pathways can lead to the accumulation of other compounds, some of which may have secondary phytotoxic effects.[13]

Experimental Protocols

The evaluation of herbicidal efficacy is conducted through rigorous and standardized experimental protocols. These protocols are designed to assess the performance of the herbicide under controlled greenhouse conditions and in diverse field environments.

Greenhouse Dose-Response Bioassay

Objective: To determine the dose-response relationship of this compound on various broadleaf weed species and to calculate the effective dose required for 50% (ED₅₀) and 90% (ED₉₀) growth reduction.

Materials:

-

Seeds of target broadleaf weed species

-

Potting medium (e.g., sandy loam soil, peat, and sand mixture)

-

Pots (e.g., 10 cm diameter)

-

This compound analytical standard or formulated product

-

Adjuvant (non-ionic surfactant or crop oil concentrate)

-

Calibrated laboratory track sprayer

-

Growth chamber or greenhouse with controlled environment (temperature, light, humidity)

-

Balance for weighing plant biomass

Procedure:

-

Plant Culture: Sow a uniform number of seeds (e.g., 5-10) of each weed species in pots filled with potting medium. Thin seedlings to a consistent number (e.g., 3-5 plants per pot) after emergence.

-

Growth Conditions: Maintain the pots in a greenhouse or growth chamber with optimal conditions for weed growth (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

-

Herbicide Application: When the weed seedlings reach the 2-4 true leaf stage, apply this compound at a range of doses (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 20 g a.i./ha). Include a recommended adjuvant in the spray solution.

-

Data Collection: At 14 and 21 days after treatment (DAT), visually assess the percentage of weed control using a scale of 0 (no effect) to 100 (complete plant death). At 21 DAT, harvest the above-ground biomass of the surviving plants, and determine the fresh and dry weights.

-

Data Analysis: Analyze the biomass data using a non-linear regression model (e.g., log-logistic) to generate dose-response curves and calculate the ED₅₀ and ED₉₀ values.

Field Efficacy Trial

Objective: To evaluate the efficacy and crop safety of this compound for post-emergence broadleaf weed control under field conditions.

Materials:

-

This compound formulated product

-

Adjuvant

-

Calibrated backpack or tractor-mounted sprayer

-

Plot stakes, measuring tapes, and flags

-

Data collection sheets or electronic device

Procedure:

-

Site Selection and Plot Layout: Select a field with a natural and uniform infestation of the target broadleaf weed species. Design the experiment as a randomized complete block design (RCBD) with a minimum of 3-4 replications. Individual plot sizes should be adequate for representative sampling (e.g., 2m x 5m).

-

Treatments: Include an untreated control, this compound at several rates (e.g., 5, 7.5, and 10 g a.i./ha), and a commercial standard herbicide for comparison.

-

Application: Apply the herbicide treatments when the majority of the target weeds are in the 2-6 leaf stage and are actively growing. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

-

Assessments:

-

Visual Efficacy: At 7, 14, 28, and 56 DAT, visually assess the percent control of each weed species in each plot compared to the untreated control (0% = no control, 100% = complete control).

-

Weed Density and Biomass: At 28 or 56 DAT, count the number of individual weed species within a defined quadrat (e.g., 0.25 m²) in each plot. Harvest the above-ground weed biomass from the quadrat, dry it, and record the dry weight.

-

Crop Tolerance: Visually assess crop injury (phytotoxicity) at regular intervals using a scale of 0 (no injury) to 100 (complete crop death).

-

Yield: At crop maturity, harvest the grain from a designated area within each plot and determine the yield, adjusting for moisture content.

-

-

Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Conclusion

This compound is an effective herbicide for the post-emergence control of a wide range of broadleaf weeds. Its mode of action as an ALS inhibitor provides a valuable tool for integrated weed management programs. Understanding the herbicidal activity spectrum, mechanism of action, and proper experimental evaluation techniques is crucial for the effective and sustainable use of this compound in agriculture. Further research into potential resistance mechanisms and the optimization of application strategies will continue to be important areas of study.

References

- 1. researchgate.net [researchgate.net]

- 2. extension.purdue.edu [extension.purdue.edu]

- 3. Chemical Control of Broadleaf Weeds in Turf | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 4. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cropsandsoils.extension.wisc.edu [cropsandsoils.extension.wisc.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. caws.org.nz [caws.org.nz]

- 11. Herbicide Treatment Table / Plum / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Herbicide Treatment Table / Turfgrass / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 14. caws.org.nz [caws.org.nz]

- 15. agronomy.emu.ee [agronomy.emu.ee]

- 16. researchgate.net [researchgate.net]

Metosulam's mode of action as a triazolopyrimidine herbicide

An In-Depth Technical Guide on the Mode of Action of Metosulam, a Triazolopyrimidine Herbicide

Introduction

This compound is a selective, systemic herbicide belonging to the triazolopyrimidine chemical family.[1] These herbicides are known for their high efficacy at low application rates and their targeted action on a specific plant enzyme system.[1][2] this compound is utilized for the post-emergence control of broadleaf weeds in various agricultural settings. Its mode of action, like other herbicides in its class, involves the disruption of a critical biosynthetic pathway unique to plants and microorganisms, making it a valuable tool in weed management.[1][3] This technical guide provides a detailed examination of the biochemical and physiological processes that underpin the herbicidal activity of this compound, intended for researchers and professionals in the fields of agricultural science and drug development.

The Molecular Target: Acetolactate Synthase (ALS)

The primary site of action for this compound and all triazolopyrimidine herbicides is the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[2][4][5] ALS is a pivotal enzyme that catalyzes the first committed step in the biosynthesis of the branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine.[3][5][6] This enzyme is essential for plant life but is not present in animals, which obtain BCAAs through their diet.[1][7] This distinction forms the basis for the selective toxicity of this compound towards plants with low risk to mammals.

This compound acts as a potent, non-competitive inhibitor of ALS.[8] It binds to a site on the enzyme that is allosteric to the active site, inducing a conformational change that prevents the enzyme from carrying out its catalytic function.[9] The inhibition of ALS leads to a rapid cessation of BCAA production.[10] Without these essential amino acids, protein synthesis and cell division are halted, leading first to the arrest of plant growth and ultimately to the death of susceptible plants.[5][11] Symptoms typically manifest as stunting, chlorosis (yellowing), and necrosis, particularly in the meristematic regions where active growth occurs.[2][12]

Biochemical Pathway: Inhibition of Branched-Chain Amino Acid Synthesis

The biosynthesis of valine, leucine, and isoleucine is a multi-step process occurring within the plastids of plant cells.[13] A single set of four key enzymes catalyzes the parallel pathways for valine and isoleucine synthesis, with the leucine pathway branching off from the valine pathway.[6][14] this compound's inhibition of ALS blocks the very first step, effectively shutting down the entire pathway.

The key steps in the BCAA biosynthesis pathway are as follows:

-

For Valine and Leucine: Acetolactate synthase (ALS) catalyzes the condensation of two molecules of pyruvate (B1213749) to form 2-acetolactate.[6]

-

For Isoleucine: ALS catalyzes the condensation of one molecule of pyruvate and one molecule of 2-oxobutanoate (B1229078) (derived from threonine) to form 2-aceto-2-hydroxybutanoate.[6]

Subsequent enzymatic reactions, which are rendered moot by the action of this compound, are catalyzed by ketol-acid reductoisomerase (KARI), dihydroxyacid dehydratase (DHAD), and branched-chain aminotransferase (BCAT) to produce the final amino acids.[6][14] The disruption of this pathway is the definitive mechanism of this compound's herbicidal activity.[15]

Quantitative Analysis of this compound's Potency

The efficacy of an ALS inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50) against the target enzyme.[16] For whole-plant effects, the effective dose required to reduce growth by 50% (ED50 or GR50) is used.[17][18] These values are critical for comparing the potency of different herbicides and for understanding resistance mechanisms.

| Parameter | Herbicide | Target Enzyme | Test Organism | Value | Reference |

| Ki | This compound | Acetohydroxyacid Synthase (AHAS) | Arabidopsis thaliana | 1.4 ± 0.2 nM | [8][9] |

| IC50 | Chlorsulfuron | Acetolactate Synthase (ALS) | Pisum sativum | 18 - 36 nM | [19] |

| IC50 | Imazethapyr | Acetolactate Synthase (ALS) | Susceptible Sonchus asper | >9-fold lower than resistant biotype | [16] |

Note: The table includes values for other ALS inhibitors to provide a comparative context for the expected potency range. A specific IC50 value for this compound was not available in the reviewed literature.

Experimental Methodologies for Characterizing Mode of Action

Elucidating the mode of action of a herbicide like this compound involves a combination of in vitro enzyme assays and in vivo whole-plant bioassays. These experiments confirm the molecular target and quantify the herbicide's efficacy.

In Vitro ALS Enzyme Inhibition Assay

This assay directly measures the effect of a herbicide on the activity of the ALS enzyme extracted from plant tissue.[16][20]

Protocol:

-

Enzyme Extraction:

-

Harvest 1-2 grams of fresh, young leaf tissue from a susceptible plant species (e.g., pea, spinach).[20]

-

Immediately freeze the tissue in liquid nitrogen to prevent protein degradation.[20]

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in an ice-cold enzyme extraction buffer (containing components like potassium phosphate, pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, and FAD).[16][20]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[20]

-

Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep on ice.[16]

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a microplate containing assay buffer, the substrate (pyruvate), and cofactors (TPP, FAD, MgCl₂).[16]

-

Add serial dilutions of the test herbicide (e.g., this compound) to the wells. Include a control with no herbicide.

-

Initiate the reaction by adding the crude enzyme extract to each well.

-

Incubate the plate at 37°C for 60 minutes.[20]

-

-

Quantification:

-

Stop the enzymatic reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This also initiates the decarboxylation of the product, acetolactate, to acetoin.[20]

-

Incubate the plate at 60°C for 15 minutes to complete the conversion to acetoin.[20]

-

Add creatine (B1669601) and α-naphthol solutions to develop a colored complex with acetoin.[20]

-

Incubate again at 60°C for 15 minutes for color development.[20]

-

Measure the absorbance at 525 nm using a microplate reader.[20]

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control.[16]

-

Plot the percent inhibition against the logarithm of the herbicide concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve, representing the concentration that causes 50% inhibition of enzyme activity.[16]

-

Whole-Plant Herbicide Dose-Response Bioassay

This assay evaluates the herbicidal efficacy of a compound on whole plants under controlled environmental conditions, providing a more direct measure of its practical effectiveness.[16]

Protocol:

-

Plant Cultivation:

-

Grow susceptible test plants from seed in pots containing a standard soil mix.

-

Maintain plants in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod.

-

Allow plants to reach a specific growth stage (e.g., 2-4 true leaves) before treatment.

-

-

Herbicide Application:

-

Prepare a range of herbicide concentrations (doses) to be tested.[17] A typical range might include 0, 1/9, 1/3, 1, 3, and 9 times the recommended field application rate.[17]

-

Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with the carrier solution.

-

Replicate each treatment dose across multiple plants to ensure statistical validity.

-

-

Evaluation:

-

Return plants to the controlled environment after treatment.

-

Visually assess and score the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals, such as 7, 14, and 21 days after treatment.[16] A scale of 0% (no injury) to 100% (complete death) is often used.

-

Dry the harvested biomass in an oven until a constant weight is achieved.

-

-

Data Analysis:

-

Calculate the average dry weight for each herbicide dose.

-

Express the results as a percentage of the dry weight of the untreated control plants.

-

Fit the data to a dose-response curve (e.g., a log-logistic model).[18]

-

From the curve, determine the GR50 or ED50 value, which is the dose of the herbicide required to reduce plant growth (biomass) by 50%.[17][18]

-

Conclusion

is precise and well-characterized. Its high-affinity inhibition of the acetolactate synthase (ALS) enzyme effectively blocks the production of essential branched-chain amino acids in susceptible plants. This targeted disruption of a vital metabolic pathway, which is absent in animals, leads to the cessation of growth and eventual plant death, establishing this compound as a potent and selective tool for weed management. The experimental protocols detailed herein provide a robust framework for the continued study and characterization of ALS-inhibiting herbicides and the mechanisms of weed resistance.

References

- 1. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. wssa.net [wssa.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural basis of resistance to herbicides that target acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds | Weed Technology | Cambridge Core [cambridge.org]

- 12. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

Toxicological Profile of Metosulam in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metosulam is a selective, post-emergence herbicide used for the control of broadleaf weeds in various crops. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. While effective in its agricultural application, it is imperative to understand the toxicological profile of this compound in non-target organisms to assess its environmental risk. This technical guide provides a comprehensive overview of the known toxicological effects of this compound on a range of non-target organisms, including aquatic and terrestrial species. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug and pesticide development and environmental risk assessment.

Quantitative Ecotoxicological Data

The following tables summarize the key toxicity endpoints for this compound in various non-target organisms. The data has been compiled from the Pesticide Properties Database (PPDB).[1]

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Organism | Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Fish | Oncorhynchus mykiss (Rainbow trout) | 96-hour LC50 | >100,000 | 96 hours | PPDB[1] |

| Fish | Lepomis macrochirus (Bluegill sunfish) | 96-hour LC50 | >130,000 | 96 hours | PPDB[1] |

| Aquatic Invertebrate | Daphnia magna (Water flea) | 48-hour EC50 | 290,000 | 48 hours | PPDB[1] |

| Aquatic Invertebrate | Daphnia magna (Water flea) | 21-day NOEC | 16,000 | 21 days | PPDB[1] |

| Algae | Pseudokirchneriella subcapitata | 72-hour ErC50 | 8.8 | 72 hours | PPDB[1] |

| Algae | Navicula pelliculosa (Diatom) | 72-hour ErC50 | 18 | 72 hours | PPDB[1] |

| Aquatic Plant | Lemna gibba (Duckweed) | 7-day ErC50 | 3.2 | 7 days | PPDB[1] |

Table 2: Toxicity of this compound to Terrestrial Invertebrates

| Organism | Species | Endpoint | Value | Exposure Duration | Reference |

| Honeybee | Apis mellifera | Acute Oral 48-hour LD50 | >100 µ g/bee | 48 hours | PPDB[1] |

| Honeybee | Apis mellifera | Acute Contact 48-hour LD50 | >100 µ g/bee | 48 hours | PPDB[1] |

| Earthworm | Eisenia fetida | 14-day LC50 | >1000 mg/kg soil | 14 days | PPDB[1] |

Table 3: Toxicity of this compound to Birds

| Species | Endpoint | Value (mg/kg bw) | Exposure | Reference |

| Colinus virginianus (Bobwhite quail) | Acute Oral LD50 | >2250 | Single dose | PPDB[1] |

| Anas platyrhynchos (Mallard duck) | Acute Oral LD50 | >2250 | Single dose | PPDB[1] |

| Colinus virginianus (Bobwhite quail) | Sub-acute Dietary LC50 (5 days) | >5620 ppm in diet | 5 days | PPDB[1] |

| Anas platyrhynchos (Mallard duck) | Sub-acute Dietary LC50 (5 days) | >5620 ppm in diet | 5 days | PPDB[1] |

Table 4: Mammalian Toxicology of this compound (Rat)

| Study Type | Endpoint | Value (mg/kg bw/day) | Species | Reference |

| 90-day oral | NOAEL | 10 | Rat | PPDB[1] |

| 2-generation reproduction | NOAEL | 50 | Rat | PPDB[1] |

| Developmental | Maternal NOAEL | 100 | Rat | PPDB[1] |

| Developmental | Developmental NOAEL | 1000 | Rat | PPDB[1] |

| Chronic 2-year feeding | NOAEL | 5 | Rat | PPDB[1] |

Experimental Protocols

The toxicological data presented above are generated following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data across different studies and laboratories.

Aquatic Toxicity Testing

Fish, Acute Toxicity Test (Following OECD Guideline 203)

-

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

-

Test Organisms: Commonly used species include Rainbow trout (Oncorhynchus mykiss) and Bluegill sunfish (Lepomis macrochirus).

-

Methodology:

-

Fish are acclimated to laboratory conditions.

-

Groups of fish are exposed to a range of concentrations of the test substance in water under static, semi-static, or flow-through conditions. A control group is maintained in water without the test substance.

-

The exposure period is 96 hours.

-

Mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are observed and recorded at 24, 48, 72, and 96 hours.

-

Water quality parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.

-

The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

-

Daphnia sp., Acute Immobilisation Test (Following OECD Guideline 202)

-

Objective: To determine the concentration of a substance that causes immobilization in 50% of Daphnia magna (EC50) over a 48-hour period.

-

Test Organisms: Daphnia magna neonates (less than 24 hours old).

-

Methodology:

-

Groups of daphnids are exposed to a series of concentrations of the test substance in a defined culture medium. A control group is also maintained.

-

The test is conducted in glass vessels under controlled temperature and lighting conditions for 48 hours.

-

The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

-

The 48-hour EC50 value is calculated based on the observed immobilization.

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Following OECD Guideline 201)

-

Objective: To determine the effects of a substance on the growth of freshwater microalgae.

-

Test Organisms: Commonly Pseudokirchneriella subcapitata.

-

Methodology:

-

Exponentially growing cultures of the test alga are exposed to various concentrations of the test substance in a nutrient-rich medium.

-

The cultures are incubated under continuous, uniform illumination and constant temperature for 72 hours.

-

Algal growth is measured at least every 24 hours by determining cell concentration or a surrogate parameter like chlorophyll (B73375) content.

-

The inhibition of growth in the test cultures is compared to the growth in the control cultures.

-

The ErC50 (the concentration causing a 50% reduction in the growth rate) is calculated.

-

Terrestrial Toxicity Testing